N-Phenyl-[1,1':4',1''-terphenyl]-4-amine
Overview
Description
“N-Phenyl-[1,1’:4’,1’'-terphenyl]-4-amine” is a compound that is closely related to terphenyls . Terphenyls, also known as diphenylbenzenes or triphenyls, consist of a central benzene ring substituted with two phenyl groups . There are three substitution patterns: ortho-terphenyl, meta-terphenyl, and para-terphenyl .
Scientific Research Applications
Molecular Structure and Magnetic Properties
- N,N,N-Tris[p-(N-oxyl-tert-butylamino)phenyl]amine, a compound related to N-Phenyl-[1,1':4',1''-terphenyl]-4-amine, was studied for its molecular structure and magnetic properties. The research demonstrated its unique ground state and temperature-dependent magnetic susceptibility, indicating potential applications in magnetic materials and molecular electronics (Itoh et al., 2000).
Optical Properties in Polymer Synthesis
- The compound has been utilized in the synthesis of poly(p-benzamide)s, where oligothiophene is linked to the nitrogen atom through an alkylene spacer. This research explored its influence on the optical properties, demonstrating its role in creating materials with unique light-emitting properties (Takagi et al., 2013).
Enhancement of Fluorescence Properties
- N-Phenyl substitutions on aminostilbenes, including derivatives of N-Phenyl-[1,1':4',1''-terphenyl]-4-amine, have been shown to significantly enhance fluorescence properties. This research is critical for the development of new fluorescent materials and sensors (Yang et al., 2002).
Synthesis and Chemical Transformations
- Studies on the synthesis of 4-Bromo-1,1′:4′,1″-terphenyl and 4-Methyl-1,1′:4′,1″-terphenyl provide insights into the chemical transformations and synthesis routes of compounds structurally similar to N-Phenyl-[1,1':4',1''-terphenyl]-4-amine, expanding the possibilities for its application in various chemical synthesis processes (Chukhajian et al., 2020).
Improvement in Material Properties
- The incorporation of N-phenyl in poly(benzimidazole imide)s has been shown to improve water absorption and transparency, indicating the compound's potential in enhancing the properties of polymeric materials (Qian et al., 2021).
Nonlinear Optical Materials
- The effect of alkyl versus phenyl substitution, including N-phenyl substitution, on molecular hyperpolarizability in nonlinear optical materials has been investigated. This research is pivotal in the development of advanced optical and photonic materials (Whitaker et al., 1996).
properties
IUPAC Name |
N-phenyl-4-(4-phenylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-3-7-19(8-4-1)20-11-13-21(14-12-20)22-15-17-24(18-16-22)25-23-9-5-2-6-10-23/h1-18,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXSLLOSYCKNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-[1,1':4',1''-terphenyl]-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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